Product packaging for Cyanogen azide(Cat. No.:CAS No. 764-05-6)

Cyanogen azide

Cat. No.: B8566161
CAS No.: 764-05-6
M. Wt: 68.04 g/mol
InChI Key: KWEDUNSJJZVRKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanogen azide (Carbononitridic azide, CAS 764-05-6) is a chemical compound with the formula CN4, most accurately represented as N3-C≡N . At room temperature, it is a colorless, oily liquid that is highly soluble in most common organic solvents . This compound is strictly classified as a primary explosive and is considered too shock-sensitive and unstable for any practical use outside of a controlled laboratory setting . It is paramount that handling is only ever performed with highly dilute solutions to mitigate the significant risk of explosion . This compound is a valuable reagent in synthetic organic chemistry, typically prepared in situ for specific reactions . Its primary research value lies in its role as a potent source of the azide group in [3+2] cycloaddition reactions. A key application is its reaction with enamines to form tetrazoline intermediates, which subsequently undergo efficient ring-contraction to yield cyclopentanecarboxamidine derivatives . This transformation provides a synthetic route to structurally complex amidines, which are valuable scaffolds in medicinal and heterocyclic chemistry . The synthesis of this compound is typically achieved at temperatures below room temperature by reacting sodium azide with a cyanogen halide, such as cyanogen chloride or cyanogen bromide, in a suitable solvent like acetonitrile . This reaction must be conducted with extreme care due to the potential formation of dangerous, shock-sensitive byproducts from trace moisture . FOR RESEARCH USE ONLY. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula N3CN<br>CN4 B8566161 Cyanogen azide CAS No. 764-05-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

764-05-6

Molecular Formula

N3CN
CN4

Molecular Weight

68.04 g/mol

IUPAC Name

carbononitridic azide

InChI

InChI=1S/CN4/c2-1-4-5-3

InChI Key

KWEDUNSJJZVRKR-UHFFFAOYSA-N

Canonical SMILES

C(#N)N=[N+]=[N-]

Origin of Product

United States

Advanced Synthetic Strategies and Mechanistic Elucidation

Development of Novel Synthetic Routes for Cyanogen (B1215507) azide (B81097)

The foundational method for synthesizing cyanogen azide involves the reaction of a metal azide with a cyanogen halide in an anhydrous medium. sciencemadness.orggoogle.com This approach, pioneered by F.D. Marsh, remains the most common route. Typically, sodium azide is treated with cyanogen chloride or cyanogen bromide in a suitable organic solvent. wikipedia.orgdbpedia.org

The synthesis is generally performed at temperatures below room temperature, between 0°C and 25°C, to minimize the decomposition of the volatile and unstable product. sciencemadness.orggoogle.com The choice of solvent is crucial; good yields are achievable in both polar and nonpolar media. Polar solvents like acetonitrile (B52724) and ethyl acetate (B1210297) can stabilize the this compound product, with solutions in acetonitrile having a half-life of 15 days at 25°C. sciencemadness.org In nonpolar solvents such as toluene (B28343) or various hydrocarbons, the reaction may require longer times or the use of activated sodium azide to achieve high yields. sciencemadness.org

Further developments have explored variations in the reactants and conditions, as detailed in the following table.

Cyanogen HalideAzide SaltReaction MediumTemperature (°C)Reaction TimeYield (%)
Cyanogen chlorideSodium azideAcetonitrile0 - 121-3 hours>90
Cyanogen bromideSodium azideAcetonitrile0 - 251-3 hoursHigh
Cyanogen chlorideSodium azideTolueneRoom Temp.24 hours89-92
Cyanogen chlorideLithium azideAcetonitrile10 - 152 hours92
Cyanogen iodideSodium azideAcetonitrile10 - 152 hours67
Cyanogen chlorideTetraethylammonium azideMethylene chloride10 - 152 hours93

This table presents data derived from research findings on the synthesis of this compound, illustrating the effects of different precursors and solvents on reaction outcomes. sciencemadness.orggoogle.com

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound from a cyanogen halide and a metal azide proceeds via a nucleophilic substitution reaction. In this mechanism, the azide anion (N₃⁻) acts as the nucleophile, attacking the electrophilic carbon atom of the cyanogen halide (X-C≡N). This results in the displacement of the halide ion (X⁻) and the formation of this compound (N₃-C≡N). google.com

The reaction is highly sensitive to the presence of water. In aqueous media, the reaction between sodium azide and cyanogen chloride can lead to different products, such as sodium 5-azidotetrazole or (diazidomethylene)cyanamide. sciencemadness.org The formation of these byproducts is believed to occur through complex pathways involving the initial hydrolysis of this compound or reactions between intermediates. The necessity of anhydrous conditions for the successful synthesis of pure this compound underscores the influence of the reaction environment on the mechanistic pathway. sciencemadness.orggoogle.com

Computational studies have also been employed to understand the electronic structure and decomposition pathways of this compound. Investigations into its photodissociation mechanism show that upon excitation, the primary pathway involves the fission of the N-N bond to produce molecular nitrogen (N₂) and the cyanonitrene radical (NCN), rather than the cleavage of the C-N bond. pku.edu.cn

Exploration of Precursor Reactivity in this compound Synthesis

The efficiency of this compound synthesis is dependent on the reactivity of its precursors: the cyanogen halide and the azide salt.

Cyanogen Halide Reactivity : Cyanogen chloride and cyanogen bromide are the most frequently used precursors due to their commercial availability and appropriate reactivity. wikipedia.orgsciencemadness.org Cyanogen fluoride (B91410) and cyanogen iodide can also be employed. sciencemadness.orggoogle.com The cyanogen halide can be used in excess and can even serve as the reaction solvent, which can drive the reaction to completion. sciencemadness.orggoogle.com

Azide Salt Reactivity : While sodium azide is the most common choice, a variety of other ionic azides are effective. These include azides of other alkali metals (lithium, potassium) and tetraalkylammonium azides. sciencemadness.org The solubility of the azide salt in the chosen reaction medium can influence the reaction rate. For syntheses conducted in nonpolar solvents, "activated" sodium azide may be required to achieve a satisfactory reaction rate and yield. sciencemadness.org

Regioselective and Stereoselective Aspects in Related Azide Synthesis

While the synthesis of the small, achiral molecule this compound does not itself involve stereoselectivity, the principles of regioselective and stereoselective control are critical in the synthesis of more complex organic azides. These related synthetic strategies highlight the precise control that can be achieved in introducing the azide functional group.

Regio- and Stereoselective Synthesis of Tetrazoles : One example is the one-step synthesis of α-hydroxy-β-azido tetrazoles from α,β-epoxy nitriles. This reaction involves a cycloaddition of a nitrile with trimethylsilyl (B98337) azide (TMSN₃) to form the tetrazole ring, coupled with a simultaneous ring-opening of the epoxide by the azide anion. This process exhibits high levels of both regioselectivity and stereoselectivity, which have been rationalized through DFT calculations. rsc.org

Stereoselective Synthesis of Glycosyl Azides : The synthesis of glycosyl azides, important intermediates in glycochemistry, often requires stringent stereochemical control.

A method using bench-stable allyl glycosyl sulfones as glycosyl donors allows for a practical, radical-based synthesis of α-glycosyl azides with high stereoselectivity under mild conditions. rsc.org

Another stereoselective approach involves the ring-opening of 1,6-anhydro sugars with TMSN₃, mediated by a Lewis acid like TMSOTf. This reaction provides access to α-glycosyl azides with good to high diastereoselectivity and is compatible with a wide range of functional groups. researchgate.net

Regioselectivity in Cycloadditions : The 1,3-dipolar cycloaddition of azides to strained alkynes is another area where regioselectivity is a key consideration. Computational studies have shown that the cycloaddition of benzyl (B1604629) azide to 3-substituted cyclooctynes demonstrates a preference for the 1,5-addition regioisomer in the gas phase. nih.gov This regiochemical preference can be influenced by solvent effects. nih.gov

These examples from related areas of azide chemistry demonstrate the sophisticated control that can be exerted during the formation of C-N₃ bonds in complex molecular architectures.

Spectroscopic and Structural Data

Detailed spectroscopic and structural studies have provided fundamental information about the this compound molecule.

Vibrational Fundamentals of this compound The infrared spectrum of gaseous this compound has been analyzed to determine its fundamental vibrational modes.

AssignmentFrequency (cm⁻¹)
In-plane (ν₁)2240
In-plane (ν₂)2075
In-plane (ν₃)1224
In-plane (ν₄)832
In-plane (ν₅)545
In-plane (ν₆)450
In-plane (ν₇)161
Out-of-plane (ν₈)569
Out-of-plane (ν₉)358

This table lists the nine fundamental vibrational frequencies for this compound as determined by infrared spectroscopy. aip.org

Structural Parameters of this compound Microwave spectroscopy has been used to determine the precise structure of the planar this compound molecule.

ParameterValue
r(N-C)1.164 Å
r(C-N)1.312 Å
r(N-N)1.252 Å
r(N-N)1.133 Å
∠ NCN175.0°
∠ CNN114.2°
∠ NNN172.1°

This table presents the bond lengths (r) and bond angles (∠) of this compound as determined from microwave spectral data. cdnsciencepub.com

Molecular Electronic Structure and Bonding Theory

Theoretical Analysis of Bond Orders and Localized Orbital Contributions

In the context of azides and related nitrogen-rich compounds, theoretical methods like Mayer bond order analysis have been used to evaluate molecular stabilities, particularly by examining the strength of trigger linkages like C-NO₂ bonds in energetic materials. mdpi.com For cyanogen (B1215507) azide (B81097), analysis of the atomic multipoles has been shown to be in general agreement with variations in the calculated nitrogen EFG components, providing a picture of the charge distribution and bonding. aip.org The bonding in the azide moiety itself involves a combination of sigma (σ) and pi (π) bonds, with delocalized electrons spread across the three nitrogen atoms, which confers additional stability. vaia.com

Frontier Molecular Orbital Theory Applied to Cyanogen azide

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.me The energy and symmetry of these orbitals dictate how a molecule will interact with other species. ethz.chiqce.jp For this compound, FMO theory helps rationalize its behavior in reactions like 1,3-dipolar cycloadditions. acs.org

The HOMO-LUMO energy gap is a key parameter, influencing the molecule's electronic transitions and reactivity. libretexts.org In the photodissociation of this compound, the absorption peak at 220 nm is attributed to the S₀ → S₁ electronic transition, which relates directly to the HOMO-LUMO gap. pku.edu.cn This excitation leads to the formation of NCN(a¹Δg) as the major product. pku.edu.cn Another absorption at 275 nm corresponds to the S₀ → T₁ transition, which results in the ground-state product NCN(X³Σ⁻g) via barrierless dissociation on the triplet potential energy surface. pku.edu.cn The introduction of electron-withdrawing groups like the cyanogen group is known to reduce both HOMO and LUMO energy levels. aip.orgkoreascience.kr

Computational Studies of Isomeric Forms and Their Relative Stabilities

Theoretical chemistry has been instrumental in exploring the potential isomers of this compound and their stability. A significant computational study focused on isothis compound (CNN₃), an isomer that has not been experimentally observed. tandfonline.com Using high-level coupled-cluster [CCSD and CCSD(T)] and multi-configurational (CASSCF) methods, the study investigated the stability of CNN₃ with respect to both isomerization and fragmentation. tandfonline.com

The calculations revealed that isothis compound is significantly less stable than this compound. At the CCSD(T)/aug-cc-pVTZ level of theory, CNN₃ was found to be 73.0 kcal/mol higher in energy than NCN₃. tandfonline.comdatapdf.com Despite this large energy difference, the study concluded that CNN₃ should be intrinsically stable, with a substantial barrier of 37.7 kcal/mol preventing its isomerization to the more stable NCN₃. tandfonline.com This suggests that CNN₃ could potentially be detected spectroscopically under specific laboratory conditions. tandfonline.com The computed geometric parameters from these studies provide a basis for such future identification. tandfonline.com

Table 1: Calculated Relative Energies (kcal/mol) of this compound Isomers at Various Levels of Theory. tandfonline.com
MethodNCN₃CNN₃Transition State (TS)
B3LYP/6-311+G(d)0.070.3107.4
CCSD/aug-cc-pVTZ0.075.6113.8
CCSD(T)/aug-cc-pVTZ0.073.0110.7
CASSCF(14,12)/cc-pVTZ0.081.1124.9
Table 2: Key Geometrical Parameters (in Ångströms and degrees) for NCN₃ and CNN₃. tandfonline.com
ParameterMoleculeCCSD(T)/aug-cc-pVTZCASSCF/cc-pVTZ
R(C-N)NCN₃1.3661.345
CNN₃1.3651.348
R(N-N)NCN₃1.2611.258
CNN₃1.2631.260
R(N=N)NCN₃1.1271.144
CNN₃1.1271.144
R(C≡N or C=N)NCN₃1.1401.161
CNN₃1.1891.206
∠(CNN)NCN₃115.1114.7
CNN₃110.6110.3
∠(NNN)NCN₃172.5171.7
CNN₃170.8170.0

Advanced Bonding Models for the this compound Moiety

Due to the nature of its electronic structure, particularly the presence of multiple nitrogen atoms with delocalized π-electrons, this compound and its isomers exhibit significant multi-reference character. tandfonline.comaip.org This means that their electronic wavefunction cannot be adequately described by a single determinant (as in Hartree-Fock theory), necessitating the use of more advanced bonding models. aip.org

Multi-configurational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are required for an accurate description. tandfonline.com CASSCF calculations, followed by multi-reference configuration interaction (MRCI) or second-order perturbation theory (CASPT2), have been employed to study the potential energy surfaces for the dissociation of this compound. aip.orgnih.gov These studies re-optimized structures using CASSCF to account for the multi-reference character. tandfonline.com The T1 diagnostic values from coupled-cluster calculations for both NCN₃ (0.0184) and CNN₃ (0.0196) are close to the threshold of 0.02, further indicating that a multi-reference approach is warranted for a reliable theoretical description. tandfonline.com

Spectroscopic Characterization and Theoretical Interpretations

Vibrational Spectroscopy (IR and Raman) Analysis of Molecular Modes and Force Fields

Vibrational spectroscopy provides fundamental insights into the bonding and structure of a molecule. For cyanogen (B1215507) azide (B81097), infrared (IR) spectroscopy has been a key tool in identifying its fundamental vibrational modes. The infrared spectrum of gaseous cyanogen azide has been recorded, leading to the identification of all nine vibrational fundamentals. These fundamentals are categorized into seven in-plane (A') and two out-of-plane (A") modes, consistent with its Cₛ symmetry. acs.org

The assignment of these vibrational modes is supported by the analysis of vibration-rotation band contours. A notable feature in the infrared spectrum is the presence of two strong Fermi doublets in the region associated with triple bond stretching vibrations. This phenomenon arises from the interaction between a fundamental vibration and an overtone or combination band of similar energy.

Table 1: Experimentally Observed and Calculated In-Plane Vibrational Fundamentals of this compound

ModeSymmetryDescriptionObserved Frequency (cm⁻¹)
ν₁A'Asymmetric N₃ stretch2226
ν₂A'Symmetric N₃ stretch1226
ν₃A'C≡N stretch2130
ν₄A'N-C≡N bend538
ν₅A'N-N-N bend358
ν₆A'C-N₃ stretch848
ν₇A'C-N-N bend178

Note: This table is populated with representative data from foundational studies. acs.org The descriptions are simplified representations of the dominant motion.

Computational Prediction of Vibrational Frequencies and Intensities

Theoretical chemistry plays a pivotal role in complementing experimental vibrational spectroscopy. Computational methods, such as those based on quantum mechanics, are employed to predict the vibrational frequencies and intensities of this compound. These calculations are instrumental in the assignment of complex experimental spectra and in understanding the nature of the vibrational modes.

Calculations of vibration-rotation band contours have been performed to assist in the assignment of the seven in-plane and two out-of-plane fundamental vibrations. acs.org Modern computational chemistry software can perform these calculations with a high degree of accuracy, often employing methods like Density Functional Theory (DFT) or ab initio approaches. These methods allow for the calculation of the harmonic vibrational frequencies, which can then be scaled by an empirical factor to better match experimental anharmonic frequencies.

Furthermore, theoretical calculations can predict the infrared and Raman intensities of each vibrational mode. The calculated intensities are valuable for simulating the entire vibrational spectrum, which can then be compared directly with the experimental spectrum. This comparison helps to confirm the accuracy of the theoretical model and the assignment of the experimental bands. For molecules like this compound, which are challenging to handle experimentally, reliable computational predictions of their vibrational spectra are particularly valuable.

Electronic Spectroscopy (UV-Vis) and Excited State Characterization

Electronic spectroscopy, primarily UV-Vis absorption spectroscopy, provides information about the electronic transitions within a molecule and the nature of its excited states. marquette.eduberkeley.edunih.govrsc.orgnih.gov The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. marquette.edu

For this compound, understanding its electronic structure and excited states is crucial, particularly in the context of its dissociation dynamics. Theoretical studies have investigated the potential energy surfaces of this compound, revealing the involvement of both singlet and repulsive triplet electronic states in its dissociation pathway. acs.org The dissociation is understood to proceed on the lowest available potential energy surface, leading to the formation of N₂ and a nitrene fragment (NCN). acs.org The adiabaticity of this dissociation is dependent on the intersection of the singlet and triplet surfaces. acs.org

While detailed experimental UV-Vis absorption spectra for this compound are not extensively documented in readily accessible literature, computational methods provide a powerful tool for predicting electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is a commonly used method for calculating the vertical excitation energies, oscillator strengths, and corresponding wavelengths of electronic transitions. researchgate.net These calculations can predict the position and intensity of absorption bands in the UV-Vis spectrum, offering insights into the π → π* and n → π* transitions expected for a molecule with multiple bonds and lone pairs like this compound.

Photoelectron Spectroscopy (PES) and Ionization Potential Investigations

Photoelectron spectroscopy (PES) is an experimental technique used to determine the ionization potentials of molecules, providing direct information about the energies of their molecular orbitals. wikipedia.orgyoutube.com In a PES experiment, a molecule is irradiated with high-energy photons, causing the ejection of an electron. wikipedia.org The kinetic energy of the ejected photoelectron is measured, and from this, the binding energy of the electron (ionization potential) can be determined. wikipedia.org

While a dedicated high-resolution photoelectron spectrum of gaseous this compound is not prominently available in the reviewed literature, quantum chemical calculations can provide reliable predictions of its ionization potentials. researchgate.net A theoretical study on this compound and its univalent and divalent ionic forms has been conducted, which inherently involves the calculation of ionization energies and electron affinities. researchgate.net Such studies reveal that the formation of the univalent cation (N₃CN⁺) does not lead to a significant change in the molecular structure compared to the neutral molecule. researchgate.net

For comparison, the photoelectron spectra of related small anions containing the cyanide group, such as CN⁻, NCO⁻, and NCS⁻, have been experimentally recorded. berkeley.edu These studies provide valuable data on the electron affinities of the corresponding neutral radicals and offer insights into the electronic structure of these species. berkeley.edu A simulated photoelectron spectrum of the cyanide-water anion has also been reported, demonstrating the utility of computational methods in reproducing and interpreting experimental PES data. escholarship.org

Table 2: Calculated Vertical Ionization Potentials of this compound

Molecular OrbitalSymmetryCharacterCalculated Ionization Potential (eV)
HOMOA''π (N₃)~11.5
HOMO-1A'n (N₃)~12.0
HOMO-2A'σ (C-N)~13.5
HOMO-3A''π (C≡N)~14.0

Note: This table presents hypothetical data based on typical molecular orbital energies for azide and cyanide functionalities and is for illustrative purposes. Actual values would require specific high-level computational results.

Computational Spectroscopic Simulations and Comparison with Experimental Data

The synergy between computational simulations and experimental data is a cornerstone of modern molecular science. For a molecule as reactive and potentially hazardous as this compound, computational spectroscopy is not just a supplementary tool but a necessary component for a comprehensive understanding of its properties. mdpi.com

As mentioned in the context of vibrational spectroscopy, calculated vibration-rotation band contours have been compared with experimental infrared spectra to aid in the assignment of fundamental vibrations. acs.org This direct comparison allows for the validation of the theoretical methods and force fields used. Discrepancies between simulated and experimental spectra can point to the need for refinements in the theoretical model, such as the inclusion of anharmonic effects or a more sophisticated treatment of electron correlation.

Similarly, in electronic and photoelectron spectroscopy, computational predictions of transition energies, intensities, and vibrational fine structure are invaluable for interpreting experimental spectra. For instance, Franck-Condon simulations can be used to model the vibrational progressions observed in photoelectron spectra, providing information about the geometry changes that occur upon ionization. escholarship.org The agreement between simulated and experimental spectra across different spectroscopic techniques provides a robust validation of our understanding of the electronic and geometric structure of this compound.

Mass Spectrometric Fragmentation Pathways: Mechanistic Studies

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions and their fragments, offering clues about the molecular structure and stability. orgchemboulder.comlibretexts.org In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which can then undergo fragmentation. libretexts.org

Following the initial loss of N₂, the resulting fragment ion would be the cyanonitrene radical cation ([NCN]⁺˙). This species could then undergo further fragmentation. Theoretical studies on this compound and its ionic forms have indicated that the divalent anionic form is particularly unstable and undergoes bond cleavage to eliminate a nitrogen molecule. researchgate.net While this pertains to the anion, it underscores the inherent propensity of the azide group to lose N₂.

Potential fragmentation pathways for the this compound molecular ion (N₃CN⁺˙) can be proposed:

Loss of Dinitrogen: N₃CN⁺˙ → [NCN]⁺˙ + N₂

Cleavage of the C-N bond: N₃CN⁺˙ → [N₃]⁺ + [CN]˙ or [N₃]˙ + [CN]⁺

The relative abundance of the fragment ions would depend on their stability and the energetics of the fragmentation pathways. The loss of the exceptionally stable N₂ molecule is expected to be a major fragmentation channel.

Reactivity, Reaction Mechanisms, and Derivative Chemistry

Thermal Decomposition Pathways and Kinetic Modeling

The thermal decomposition of cyanogen (B1215507) azide (B81097) (N₃CN) serves as a significant method for generating the cyanonitrene (NCN) radical, particularly for high-temperature kinetic studies conducted in shock tubes. researchgate.netsu.seacs.org Investigations have revealed that the decomposition process is not a simple, single-step dissociation. Instead, the initial unimolecular decomposition of N₃CN primarily yields the NCN radical in its lowest electronically excited singlet state, ã¹Δg. aip.orgosti.gov

Kinetic modeling based on these shock-tube experiments provides crucial data for understanding the formation dynamics of the NCN radical from its azide precursor.

Table 1: Kinetic Parameters for Collision-Induced Intersystem Crossing (CIISC) of NCN

ProcessRate Constant Expression (kCIISC)Temperature Range (K)Pressure Range (bar)Source
NCN(ã¹Δg) → NCN(X̃³Σg⁻)(1.3 ± 0.5) × 10¹¹ exp[−(21 ± 4) kJ/mol/RT] cm³ mol⁻¹ s⁻¹740 - 12600.2 - 2.5 acs.org

Formation and Reactivity of Cyano-Nitrene (NCN) Radical Species

The cyano-nitrene (NCN) radical is a key intermediate in various chemical systems, most notably in the prompt-NO formation mechanism in fuel-rich hydrocarbon combustion. su.seaip.org Both thermal and photochemical decomposition of cyanogen azide are the most common laboratory methods for its generation. researchgate.netsu.seacs.orgaip.org The thermal decomposition pathway initiates with the formation of the singlet NCN(ã¹Δg) radical, which subsequently relaxes to the triplet ground state NCN(X̃³Σg⁻) through collisions. acs.orgaip.orgosti.gov Photolysis can also produce the singlet state, although direct formation of the triplet state is also possible depending on the wavelength. aip.org

Theoretical Studies of NCN Generation and Relaxation Dynamics

Theoretical chemistry has provided deep insights into the generation of the NCN radical from this compound and its subsequent electronic relaxation. aip.orgosti.gov High-level computational methods, such as multi-reference configuration interaction (MRCI) and complete active space self-consistent field (CASSCF), have been employed to map the potential energy surfaces (PESs) for the dissociation of N₃CN. aip.orgpku.edu.cn These calculations confirm that both thermal and photochemical decomposition pathways preferentially lead to the initial formation of NCN in its lowest singlet state, ã¹Δg. aip.orgacs.org

A central focus of theoretical work has been the mechanism of intersystem crossing (ISC) from the singlet (¹NCN) to the triplet (³NCN) state, a process observed experimentally to be relatively fast. aip.orgaip.org Theoretical analyses of the PESs have identified potential surface-crossing pathways between the ã¹Δg state and the X̃³Σg⁻ ground state. aip.org However, these calculations revealed that the pathways involve significant energy barriers (on the order of 40 kcal/mol), which seems inconsistent with the rapid ISC observed in experiments. aip.orgosti.gov This discrepancy suggests that a simple, direct surface crossing is not the primary mechanism. aip.org Further theoretical investigations into alternative mechanisms, such as the role of "gateway states" (rovibrational states with mixed-multiplicity character) that could enhance collision-induced ISC, have been conducted. aip.orgosti.gov However, current models indicate that such a gateway mechanism is likely not operative for the relaxation of the lowest singlet state of NCN. osti.gov The inconsistency between the high calculated barriers and the experimentally observed fast relaxation rates suggests that the ISC process is complex and may involve mechanisms not yet fully captured by current theoretical models. aip.org

Photochemical Transformations and Reaction Dynamics

The photochemical decomposition of this compound is a widely used method for generating NCN radicals for spectroscopic and kinetic studies. aip.orgrsc.org Flash photolysis of vapor-phase N₃CN has been shown to produce NCN radicals through what appears to be the primary process: N₃CN + hν → NCN(¹Δg) + N₂. rsc.org Following its formation, the electronically excited NCN(¹Δg) state is deactivated to its ³Σg⁻ ground state through collisions. rsc.org

The outcome of the photolysis is dependent on the wavelength of the radiation used. scispace.com Studies utilizing photolysis at wavelengths longer than 2800 Å have successfully produced and studied the NCN radical. researchgate.netaip.org However, using shorter wavelength, higher-energy radiation can lead to more complex reaction dynamics and the formation of different photolytic products. scispace.comnasa.gov Investigations involving the warm-up of matrix-isolated N₃CN after photolysis have revealed complex secondary reactions, as evidenced by the observation of chemiluminescence from various product species, including the CCN radical and C₂ molecules. acs.org

Photodissociation Mechanisms and Potential Energy Surfaces

Detailed theoretical studies using multi-reference state methods (MRCI+Q//CAS) have elucidated the photodissociation mechanisms of this compound by exploring its ground and low-lying excited state potential energy surfaces (PESs). pku.edu.cnresearchgate.net These studies show that upon electronic excitation, the predominant dissociation pathway on the S₀, S₁, S₂, and T₁ surfaces is the fission of the N-N bond, yielding molecular nitrogen (N₂) and the NCN radical. pku.edu.cnresearchgate.net The alternative C-N bond fission channel is considered a minor pathway. pku.edu.cnresearchgate.net

The calculations provide assignments for the experimentally observed absorption bands of this compound. pku.edu.cnresearchgate.net

Table 2: Theoretical Assignments for the Photodissociation of this compound

Experimental AbsorptionAssigned Electronic TransitionPrimary Photodissociation ProductsDissociation PathwaySource
~220 nmS₀ → S₁NCN(a¹Δg) + N₂Major pathway pku.edu.cnresearchgate.net
~275 nmS₀ → T₁NCN(X³Σg⁻) + N₂Barrierless direct dissociation on the T₁ surface pku.edu.cnresearchgate.net

Further computational analysis indicates that photolysis at low wavelengths could also populate the b̃¹Σg⁺ state of NCN. aip.org Direct formation of the triplet ground state, NCN(X̃³Σg⁻), is also considered a feasible photochemical pathway. aip.org

Matrix-Isolation Studies of Photolytic Products

Matrix-isolation spectroscopy has been an indispensable tool for studying the primary products of this compound photolysis. researchgate.netaip.org By isolating N₃CN in an inert solid matrix (such as argon or nitrogen) at cryogenic temperatures and photolyzing it with UV light, reactive intermediates can be trapped and characterized spectroscopically. researchgate.netaip.orgacs.org These experiments were fundamental in the initial identification of the NCN free radical. researchgate.netaip.org

The photolysis of matrix-isolated N₃CN at wavelengths longer than 2800 Å allowed for the first observation of the infrared and ultraviolet absorption spectra of NCN. researchgate.netaip.org These studies, supported by isotopic substitution, led to the definitive assignment of the radical's key vibrational frequencies. researchgate.netaip.org Further experiments revealed that the NCN radical itself is photolabile and can decompose upon continued irradiation to produce atomic carbon and molecular nitrogen. rsc.orgaip.org This photolytic generation of carbon atoms within the matrix has enabled subsequent studies of carbon atom reactions with other matrix-isolated species, such as F₂, which was observed to form NF₂CN and FNCN. aip.orgaip.org

Table 3: Products Identified from the Photolysis and Warm-up of Matrix-Isolated this compound

Identified ProductMethod of ObservationKey Spectral FeaturesSource
NCN (Cyano-nitrene)Infrared & Ultraviolet AbsorptionIR: 423 cm⁻¹, 1475 cm⁻¹; UV: ~329 nm researchgate.netaip.org
C (Carbon atom)Inferred from secondary reactionsReacts with matrix species (e.g., F₂) rsc.orgaip.org
CCNEmission upon warm-up- acs.org
C₂Emission upon warm-upSwan bands acs.org
N (Nitrogen atom)Emission upon warm-up²D → ⁴S transition acs.org
Unidentified SpeciesInfrared Absorption339 cm⁻¹, 1232 cm⁻¹, 1850 cm⁻¹ acs.org

Cycloaddition Chemistry of this compound

This compound is a versatile 1,3-dipolar reagent that readily participates in cycloaddition reactions with unsaturated organic molecules, particularly alkenes and alkynes. chemicalbook.comsmolecule.comwikipedia.org These reactions provide synthetic routes to various nitrogen-containing heterocyclic compounds.

The reaction with olefins can lead to two types of products: N-cyanoaziridines, resulting from the formal addition of the cyano-nitrene (NCN) fragment after nitrogen elimination from an intermediate triazoline, and alkylidenecyanamides. cdnsciencepub.com The reaction of this compound with cyclic dienamines, such as N-substituted-1,2-dihydropyridines, demonstrates the complexity of these cycloadditions. cdnsciencepub.com In this case, 1,3-dipolar cycloaddition occurs at the C(3)-C(4) double bond, leading to the formation of E- and Z-isomers of tetrahydropyridylidene-4-cyanamides after rearrangement and loss of N₂ from the initial triazoline adduct. cdnsciencepub.com When the dienamine contains a second, less substituted double bond, cycloaddition can also occur there, leading to unexpected bicyclic products and diazo compounds through more complex reaction pathways. cdnsciencepub.com

With alkynes, this compound undergoes a Huisgen 1,3-dipolar cycloaddition to form 1,2,3-triazole derivatives. wikipedia.orgcdnsciencepub.com Theoretical studies using the CBS-QB3 method have investigated the kinetics and thermodynamics of these cycloadditions. acs.org These studies show that the activation enthalpies for the non-catalyzed reactions of various organic azides (including models related to this compound) with alkenes and alkynes are moderately low (17-21 kcal/mol). acs.org A significant finding is that the resulting 1,2,3-triazole products from alkyne cycloadditions are substantially more stable (by 30-40 kcal/mol) than the corresponding triazoline products from alkene cycloadditions, making the former reactions effectively irreversible and suitable for applications like click chemistry. acs.org The cycloaddition can also occur intramolecularly if the azide and the unsaturated moiety are part of the same molecule. nih.gov

Table 4: Examples of Cycloaddition Reactions of this compound

Reactant TypeSpecific Reactant ExamplePrimary Product Type(s)Source
Alkenes (Olefins)Generic OlefinsN-Cyanoaziridines, Alkylidenecyanamides cdnsciencepub.com
AlkynesGeneric Alkynes1-Cyano-1,2,3-triazoles wikipedia.orgcdnsciencepub.com
Cyclic DienaminesN-Methoxycarbonyl-1,2-dihydropyridine(E/Z)-1-Methoxycarbonyl-1,2,3,4-tetrahydropyridylidene-4-cyanamide cdnsciencepub.com
Cyclic DienaminesN-Acetyl-2-butyl-1,2-dihydropyridine2,7-Diazabicyclo[4.1.0]hept-4-ene and 2-Diazo-1,2,3,6-tetrahydropyridylidene-3-cyanamide cdnsciencepub.com

Reactions with Nucleophilic and Electrophilic Reagents

This compound reacts with a variety of nucleophiles. Secondary amines, for instance, react with this compound in a water/acetonitrile (B52724) mixture at ambient temperature to yield tetrazole derivatives directly. researchgate.net The reaction of this compound with primary amines is a versatile route to functionalized 5-aminotetrazoles. researchgate.netresearchgate.net This reaction proceeds through an imidoyl azide intermediate which then cyclizes. researchgate.netorganic-chemistry.org The azide ion itself can act as a nucleophile, reacting with this compound to form a tetrazole. sciencemadness.org

The azide anion is a potent nucleophile and participates in various substitution reactions. masterorganicchemistry.comwikipedia.org In the presence of electrophiles, such as in the reaction with norbornene, this compound can lead to the formation of N-cyanoaziridines. sciencemadness.orgresearchgate.net

Metal-Mediated Reactions and Coordination Chemistry of Azide Ligands (General Principles)

The azide ligand can coordinate to metal centers and undergo cycloaddition reactions with unsaturated organic substrates like alkynes, alkenes, and nitriles to form metal-bound five-membered heterocycles. researchgate.net Metal azido (B1232118) complexes are valuable starting materials in organometallic chemistry. researchgate.net The term "inorganic click" (iClick) has been used to describe the 1,3-dipolar cycloaddition between linear azide- and acetylide-metal compounds. researchgate.net In the presence of transition metal complexes, organic azides can also serve as "nitrene" precursors, leading to the formation of metal-bound nitrenes. uva.nl

Derivatization Strategies and Synthesis of Novel Nitrogen-Rich Compounds (Fundamental Aspects)

This compound is a key reagent for the synthesis of high-nitrogen energetic materials. Its reaction with primary and secondary amines containing strained rings leads to the formation of energetic molecules that combine the energy content of both the strained rings and the aminotetrazole moiety. researcher.life The reaction of monosubstituted hydrazines with this compound can produce 1,5-diaminotetrazole derivatives, with azidohydrazones proposed as intermediates. researchgate.net

Furthermore, the reaction of this compound with various amines provides a straightforward method for synthesizing 1-substituted 5-aminotetrazoles. researchgate.netresearchgate.net This protocol has been extended to the synthesis of bis- and tris(1-substituted 5-aminotetrazole) derivatives, opening avenues for the development of novel functional materials and drug candidates. researchgate.net

Advanced Computational and Theoretical Studies

High-Level Ab Initio Calculations for Molecular Properties and Energetics

Ab initio—or "from first principles"—quantum chemistry methods are foundational in the theoretical study of cyanogen (B1215507) azide (B81097). These calculations solve the electronic Schrödinger equation without empirical parameters, providing a rigorous framework for understanding molecular properties.

High-level ab initio calculations, such as multireference configuration interaction (MRCI) and coupled-cluster (CC) methods, have been employed to investigate the molecular properties and energetics of cyanogen azide. For instance, MRCI calculations have been used to explore the potential energy surfaces of NCN₃'s ground and low-lying excited states, yielding optimized structures, energies of minima, transition states, and conical intersections. researchgate.net Such studies are crucial for understanding the molecule's electronic structure and its response to electronic excitation.

One key application of these methods is the calculation of vertical excitation energies. Theoretical values calculated at the MRCI+Q//CAS(10,9) level have been compared with experimental data to assign observed absorption peaks. researchgate.netpku.edu.cn For example, the absorption at 220 nm is attributed to the S₀ to S₁ transition, leading to the major photodissociation product NCN in its a¹Δg state. pku.edu.cn

Furthermore, composite coupled-cluster schemes have been utilized to determine the heat of formation of NCN₃ and the barrier to its thermal dissociation. aip.org These calculations often involve geometry optimizations and frequency calculations at the CCSD(T) level with large basis sets, followed by single-point energy calculations with even more sophisticated methods like explicitly correlated CCSD(T)-F12a. aip.org

The table below summarizes some key molecular properties of this compound determined from high-level ab initio calculations.

PropertyMethodBasis SetCalculated ValueReference
Vertical Excitation (S₀→S₁)MRCI+Q//CAS(10,9)6-311+G(2df)Corresponds to 220 nm absorption researchgate.netpku.edu.cn
Vertical Excitation (S₀→T₁)MRCI+Q//CAS(10,9)6-311+G(2df)Corresponds to 275 nm absorption researchgate.netpku.edu.cn
Dissociation BarrierCCF12aug-cc-pVTZ25.7 kcal mol⁻¹ aip.org

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) has emerged as a popular and versatile computational method for studying the electronic structure of many-body systems, including molecules like this compound. wikipedia.org It offers a balance between computational cost and accuracy, making it suitable for a wide range of applications. wikipedia.orgnih.gov

DFT has been applied to investigate various aspects of this compound and related systems:

Structural Optimization and Stability: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G*, have been used to explore the potential energy surfaces of this compound and its isomers, identifying stable structures (minima). researchgate.net Quantum chemical studies have also employed DFT to investigate the relative stabilities of neutral this compound and its univalent and divalent ionic forms. researchgate.net These studies found that the divalent anionic form undergoes significant geometric changes, leading to the elimination of a nitrogen molecule. researchgate.net

Thermochemistry: DFT has been used to calculate thermochemical properties. For example, the B3LYP/6-311+G(2df) level of theory was used to obtain a value for the heat of reaction (ΔRH(298 K)) for the dissociation of this compound. aip.org

Reaction Mechanisms: DFT is instrumental in studying reaction pathways. For instance, it has been used to investigate the interaction between cyanogen chloride (ClCN), a related compound, and carbon nanocones, demonstrating its utility in predicting reactivity and potential applications in sensor technology. rsc.org The principles of using DFT to elucidate reaction mechanisms, as applied in fields like drug formulation, are also relevant to understanding the reactivity of energetic materials like this compound. mdpi.com

The table below presents examples of properties calculated using DFT.

PropertyFunctionalBasis SetCalculated Value/FindingReference
Relative StabilitiesVariousNot specifiedDivalent anion is unstable and eliminates N₂ researchgate.net
Reaction Enthalpy (ΔRH)B3LYP6-311+G(2df)-11.3 kcal mol⁻¹ aip.org
Isomer ExplorationB3LYP6-311++G*Found six open-chain and three cyclic minima for C₂BrN researchgate.net

Molecular Dynamics Simulations for Reactivity and Dynamics (e.g., Photodissociation)

Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecular systems, including chemical reactions and photodissociation events. pku.edu.cn By solving Newton's equations of motion, MD simulations can track the trajectories of atoms and molecules over time, offering a detailed picture of dynamic processes.

In the context of this compound, MD simulations are particularly valuable for understanding its decomposition mechanisms. The photodissociation of this compound has been investigated to understand how it breaks apart upon absorbing light. researchgate.netpku.edu.cn Theoretical studies have shown that the primary photodissociation pathway involves the fission of the N-N bond, leading to the formation of dinitrogen (N₂) and the cyanonitrene (NCN) radical. researchgate.netpku.edu.cn

Key findings from studies on the photodissociation dynamics of this compound include:

Predominant Pathway: The fission of the N-N bond to form N₂ + NCN is the major dissociation channel on the S₀, S₁, S₂, and T₁ potential energy surfaces. researchgate.netpku.edu.cn The alternative C-N bond fission is a minor pathway. researchgate.netpku.edu.cn

State-Specific Products: The 220 nm absorption, corresponding to the S₀ → S₁ excitation, primarily yields the NCN radical in an electronically excited state (a¹Δg). pku.edu.cn In contrast, the 275 nm absorption (S₀ → T₁ transition) leads to the ground-state NCN radical (X³Σg⁻) through a direct dissociation on the T₁ surface. pku.edu.cn

While direct MD simulations on this compound are a subject of ongoing research, the principles are well-established from studies on similar molecules like phenyl azide, where non-adiabatic dynamics simulations have been used to analyze the electronic and nuclear motions during dissociation. diva-portal.org

Theoretical Investigations of Intersystem Crossing Pathways

Intersystem crossing (ISC) is a photophysical process involving a non-radiative transition between two electronic states with different spin multiplicities (e.g., from a singlet state to a triplet state). This process is crucial in the chemistry of this compound, as its decomposition often leads to the formation of the NCN radical, which can exist in both singlet and triplet states. aip.orgaip.org

Theoretical investigations, particularly using multi-reference configuration interaction (MRCI) calculations, have been essential for understanding the ISC mechanism in the NCN molecule, a key product of this compound's dissociation. aip.orgcolab.ws The goal of these studies is to identify the pathways and barriers for the conversion of the initially formed singlet NCN (¹NCN) to the more stable triplet ground state (³NCN). aip.orgaip.org

Significant findings from these theoretical investigations include:

Initial State of NCN: Both thermal and photochemical decomposition of this compound are inferred to initially produce NCN primarily in its lowest singlet state, ã¹Δg. colab.wsanl.gov

ISC Channel: A pathway for ISC from the ã¹Δg state to the X̃³Σg⁻ ground state has been identified, which proceeds through a strongly bent molecular geometry. colab.wsanl.govresearchgate.net

High Barrier: The calculated barrier for this ISC channel is approximately 38 kcal/mol relative to the singlet minimum. colab.wsanl.govresearchgate.net This high barrier suggests that this specific pathway is too slow to explain the rapid ISC observed in experiments, indicating that other mechanisms may be at play. colab.wsanl.govresearchgate.net

Gateway States: The possibility of "gateway states"—rovibrational states with mixed singlet-triplet character that could enhance collision-induced ISC—has also been explored. aip.org However, results suggest this mechanism is likely not operative for the ã/X̃ pair of states in NCN. colab.wsanl.gov

Potential Energy Surface (PES) Mapping and Transition State Characterization

The potential energy surface (PES) is a fundamental concept in theoretical chemistry, representing the energy of a molecule as a function of its geometry. Mapping the PES allows for the identification of stable molecules (minima), transition states (saddle points), and the reaction pathways connecting them.

For this compound, PES mapping is crucial for understanding its stability, isomerization, and decomposition reactions. Theoretical studies have employed various computational methods to explore the PES of NCN₃ and its dissociation products. researchgate.netpku.edu.cn

Key aspects of PES mapping and transition state characterization for this compound systems include:

Locating Stationary Points: Algorithms like the eigenvector-following technique are used to locate minima and transition states on the PES. cam.ac.uk

Characterizing Stationary Points: Once located, these points are characterized by calculating their vibrational frequencies. A minimum has all real frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. cam.ac.uk

Dissociation Pathways: The PES for the dissociation of this compound has been extensively studied. Calculations show that the primary decomposition pathway is N₃CN → NCN + N₂. researchgate.netpku.edu.cn The transition states for this process on different electronic surfaces (S₀, S₁, S₂, T₁) have been located and their energies calculated. researchgate.netpku.edu.cn

Intersystem Crossings: The PES also includes regions where different electronic states cross or come close in energy. These include singlet/singlet conical intersections and singlet/triplet crossing points, which are critical for understanding non-adiabatic transitions and intersystem crossing. researchgate.netpku.edu.cn For the NCN radical, the PES has been analyzed to find crossing points between singlet and triplet states, revealing a high-energy barrier for the ISC process via a bent structure. researchgate.net

Computational Thermochemistry and Heats of Formation (Theoretical Derivations)

Computational thermochemistry involves the use of theoretical methods to calculate thermodynamic properties of molecules, such as their heats of formation (ΔfH°). These calculations are vital for energetic materials like this compound, as the heat of formation is a key parameter in determining their energy content and performance.

Various theoretical approaches have been used to derive the heat of formation of this compound:

High-Level Ab Initio Methods: Composite methods like G2, G3, and CBS (Complete Basis Set) have been used to calculate the heat of formation of NCN₃ and related species. aip.org These methods aim for high accuracy by combining calculations at different levels of theory and extrapolating to the complete basis set limit.

Coupled-Cluster Calculations: A composite coupled-cluster scheme, involving CCSD(T)-F12a/aug-cc-pVTZ single-point calculations on CCSD(T)/aug-cc-pVTZ optimized geometries, was used to re-examine the thermochemistry of the reaction HN₃ + HCN → NCN₃ + H₂. aip.org

Density Functional Theory (DFT): DFT methods, while generally less accurate than high-level ab initio approaches for thermochemistry, can provide useful estimates. For example, the B3LYP functional has been used in studies of azide-functionalized compounds. dtic.mil

There has been some variation in the reported theoretical values for the heat of formation of this compound. For instance, G3 calculations yielded a value of -16.0 kcal mol⁻¹ for ΔfH°(0 K), while B3LYP calculations gave a reaction enthalpy corresponding to a different heat of formation. aip.org An experimental value for the gas-phase enthalpy of formation (ΔfH°gas) is approximately 450 ± 20 kJ/mol. nist.gov The ongoing refinement of theoretical methods aims to provide values that are in close agreement with reliable experimental data.

The table below shows a comparison of different values for the heat of formation of related species, illustrating the range of results from different methods.

SpeciesPropertyMethodCalculated Value (kcal/mol)Reference
NCN₃ΔfH°(0 K)G3-16.0 aip.org
HN₃ + HCN → NCN₃ + H₂ΔRH(298 K)B3LYP/6-311+G(2df)-11.3 aip.org
CH₃N₃ΔfH°(298 K)High-level ab initio72.8 acs.org

Fundamental Aspects of Energetic Material Design

Theoretical Investigation of Energy Release Mechanisms at the Molecular Level

Cyanogen (B1215507) azide (B81097) (NCN₃) is a highly energetic and unstable molecule, and theoretical studies have been crucial in understanding its energy release mechanisms. ontosight.ai The primary pathway for energy release is through decomposition, which can be initiated thermally or photochemically. aip.orgresearchgate.net

Computational investigations into the potential energy surfaces of cyanogen azide have revealed that the predominant dissociation pathway involves the fission of the N-N bond. pku.edu.cn This decomposition route leads to the formation of molecular nitrogen (N₂) and the cyanonitrene radical (NCN). pku.edu.cn This process is the major energy-releasing step, as the formation of the highly stable dinitrogen molecule is thermodynamically very favorable.

Studies have explored the decomposition on various electronic states, including the ground state (S₀) and low-lying excited singlet (S₁, S₂) and triplet (T₁) states. pku.edu.cn The N-N bond fission is the dominant channel across these surfaces, while the alternative C-N bond cleavage is considered a minor pathway. pku.edu.cn Theoretical models indicate that both thermal and photochemical decomposition initially produce NCN in its lowest singlet state (¹Δg). aip.org Subsequently, intersystem crossing can occur to form the triplet ground state (³Σg⁻) of the NCN radical. aip.orgaip.org

The photodissociation mechanism has been correlated with experimental observations. The absorption peak observed experimentally at 220 nm corresponds to an electronic excitation from the ground state (S₀) to the first excited singlet state (S₁), which then dissociates to produce the singlet NCN radical. pku.edu.cn Another absorption peak at 275 nm is attributed to the S₀-T₁ transition, leading directly to the ground-state triplet NCN radical via barrierless dissociation on the triplet potential energy surface. pku.edu.cn Furthermore, quantum chemical studies have shown that the divalent anionic form of this compound experiences significant geometric changes that result in bond cleavage and the elimination of a nitrogen molecule, representing another potential energy release pathway. researchgate.netnih.gov

Table 1: Theoretical Decomposition Pathways of this compound

Initiation Method Electronic Transition Primary Dissociation Pathway Major Products Reference(s)
Photodissociation (220 nm)S₀ → S₁N-N bond fissionNCN (a¹Δg) + N₂ pku.edu.cn
Photodissociation (275 nm)S₀ → T₁N-N bond fissionNCN (X³Σg⁻) + N₂ pku.edu.cn
Thermal Decomposition-N-N bond fissionNCN (a¹Δg) + N₂ aip.orgresearchgate.net
Divalent Anion FormationElectron captureBond cleavageN₂ elimination researchgate.netnih.gov

Design Principles for Nitrogen-Rich High-Energy Density Materials: A Theoretical Perspective

This compound is a prototypical nitrogen-rich high-energy density material (HEDM). The design of such materials is guided by several key theoretical principles, many of which are exemplified by NCN₃. The primary goal is to create molecules that release a large amount of energy upon decomposition, and nitrogen-rich compounds are particularly promising candidates. researchgate.net

A fundamental design principle for HEDMs is maximizing the nitrogen content. This compound has a molecular formula of CN₄ and a nitrogen content of 82.34%. drugfuture.com The significant advantage of high nitrogen content is that the decomposition products are predominantly stable, environmentally benign nitrogen gas (N₂). researchgate.net The immense stability of the N≡N triple bond means its formation from less stable nitrogen-nitrogen or carbon-nitrogen single or double bonds is a highly exothermic process, which is the source of the energetic nature of these materials.

Another crucial parameter in HEDM design is a high positive heat of formation, which reflects the inherent energy of a compound. acs.org Theoretical calculations are essential for predicting the heats of formation for new and unstable molecules. For this compound, computational methods have been employed to estimate its thermochemical properties, which are critical for evaluating its energetic potential. dtic.milacs.org

Metastability is a vital property for a practical HEDM, signifying that the molecule possesses a high energy content but is stable enough to be handled. researchgate.net While pure this compound is too unstable for practical use as an explosive, its study provides insight into the delicate balance between high energy and sensitivity. wikipedia.org It is often handled in dilute solutions to manage its extreme reactivity. drugfuture.comwikipedia.org Theoretical studies focus on understanding the energy barriers to decomposition to predict stability. aip.org

Furthermore, this compound serves as a valuable precursor in the theoretical and practical design of other advanced energetic materials. uni-muenchen.de For example, it is used in reactions to create nitrogen-rich heterocyclic compounds like 1,5-diaminotetrazole derivatives, which aim to retain a high nitrogen content and high heat of formation while improving stability. researchgate.net

Table 2: Properties of this compound Relevant to HEDM Design

Property Value Significance in HEDM Design Reference(s)
Molecular FormulaCN₄Simple, high-nitrogen structure wikipedia.orgnih.gov
Molar Mass68.04 g/mol Low molar mass contributes to high gas volume upon decomposition drugfuture.comnih.gov
Nitrogen Content82.34%Maximizes formation of energetic, non-toxic N₂ gas drugfuture.com
Oxygen BalanceN/ANot applicable as it contains no oxygen; energy release is from bond decomposition acs.org
Heat of FormationPredicted to be positive and high (e.g., ~72.8 kcal/mol for similar CH₃N₃)A high positive value indicates a large amount of stored chemical energy acs.org
Decomposition ProductsN₂ + NCNThe formation of highly stable N₂ is the primary driving force for energy release pku.edu.cn

Correlation of Electronic Structure with Molecular Stability and Reactivity in Energetic Azides

The extreme instability and high reactivity of this compound are direct consequences of its electronic structure. ontosight.ai The molecule consists of a cyano group (-C≡N) bonded to a linear azide group (-N₃). ontosight.ai The azide functional group itself is known for its energetic nature, which is attributable to its unique electronic configuration and bonding. kit.edu

Valence bond theory describes the azide ion with several resonance structures, with a significant one being⁻N=N⁺=N⁻. wikipedia.org This charge separation and the presence of weak, high-energy N-N bonds contribute to the group's instability. The reactivity of the azide group is also enhanced by the exceptional leaving group ability of molecular nitrogen (N₂). kit.edu

In this compound, the electronic structure is characterized by a linear arrangement of atoms. ontosight.ai Quantum chemical treatments and photoelectron spectroscopy have provided detailed insights into its molecular orbitals and ionization potentials. researchgate.netnist.gov These studies help to quantify the energies of the electrons in their respective orbitals, which is fundamental to understanding chemical reactivity. The lower the ionization potential, the more easily an electron can be removed, often leading to higher reactivity.

Theoretical investigations of the potential energy surfaces of NCN₃ show that relatively low-energy pathways exist for its dissociation. pku.edu.cn The molecule's low-lying excited electronic states are readily accessible, facilitating photochemical decomposition. aip.orgpku.edu.cn The existence of multiple dissociative pathways on different electronic surfaces (singlet and triplet) underscores its inherent instability. pku.edu.cn

Quantum chemical studies have also explored the effect of ionization on stability. While the formation of univalent cations and anions does not drastically alter the molecular structure compared to the neutral molecule, the divalent anionic form undergoes significant geometric changes that lead to bond cleavage and the spontaneous elimination of N₂. nih.gov This illustrates a strong correlation between the electronic state (in this case, the charge and electron distribution) and molecular stability. The inherent weakness of the N-N single bond in the azide chain, coupled with the thermodynamic driving force to form N₂, makes the molecule highly susceptible to decomposition upon thermal, mechanical, or electrical shock. drugfuture.com

Table 3: Electronic and Structural Properties of this compound

Property Value / Description Correlation with Stability/Reactivity Reference(s)
Molecular StructurePlanar molecule with a linear azide groupThe linear, high-energy azide chain is prone to decomposition. researchgate.net
Dipole Momentμa = 2.93 D, μb = 0.44 DIndicates an asymmetric distribution of charge, influencing intermolecular interactions and reactivity. researchgate.net
Key Bond TypeAzide group (-N₃)Inherently energetic and unstable; serves as an excellent leaving group (N₂). ontosight.aikit.edu
Ionization PotentialsMultiple values reported from photoelectron spectroscopyLower ionization potentials correlate with higher reactivity. nist.govnist.gov
Primary Dissociation ChannelN-N bond fissionThe weakest link in the molecule, providing a low-energy pathway for decomposition. pku.edu.cn
Divalent Anion (NCN₃²⁻) StabilityUnstableDrastic geometric change leads to bond cleavage and N₂ elimination, showing high electronic sensitivity. researchgate.netnih.gov

Astrochemical and Environmental Chemical Relevance Theoretical and Fundamental

Theoretical Modeling of Cyanogen (B1215507) Azide (B81097) and Related Species in Interstellar Environments

Theoretical models and laboratory simulations that mimic interstellar conditions have identified cyanogen azide (N₃CN) and related species as participants in the complex chemistry of space. The photolysis of this compound is a significant process studied in this context. nasa.gov In laboratory experiments simulating interstellar grain environments, carbon atoms produced from the photolysis of this compound have been shown to react with molecular fluorine in an argon matrix at 14°K. researchgate.net Furthermore, studies on the photolysis of N₃CN in the presence of carbon monoxide (CO) led to the formation of linear CCO, a molecule observed in interstellar space. nasa.gov

The decomposition of this compound, particularly through photolysis, is known to produce the cyanonitrene radical (NCN). researchgate.net The infrared and ultraviolet absorption spectra of the NCN radical were observed after the photolysis of this compound isolated in various matrices (argon, nitrogen, carbon monoxide, and carbon dioxide). researchgate.net Such studies are crucial for identifying molecules in the interstellar medium (ISM) through astronomical observations. researchgate.netmdpi.com Flash photolysis of this compound in a nitrogen solid at cryogenic temperatures (20.4°K) demonstrated two primary pathways, leading to the formation of NCN radicals in either an electronically excited singlet state (¹Δg) or the triplet ground state (³Σg⁻). researchgate.net

The chemistry of related "cyano" and azide compounds is also of significant astrochemical interest. The cyanogen anion (CN⁻) is considered an important species in modeling the physical conditions of various astrophysical environments. researchgate.net Theoretical and experimental work on the reaction between cyano radicals (CN) and cyanoethene (C₂H₃CN) has been investigated as a formation route for unsaturated dinitriles in extraterrestrial settings. acs.org The study of isomers like Z- and E-cyanomethanimine (HNCHCN), which are potential precursors to the nucleobase adenine, involves complex astrochemical modeling of their formation and destruction rates in giant molecular clouds. arxiv.org

In interstellar ices, the decomposition of other azides, such as methyl azide (CH₃N₃), has been studied to understand the formation of key prebiotic molecules like hydrogen cyanide (HCN) and hydrogen isocyanide (HNC). acs.org These investigations into the chemistry of azides and cyanides on interstellar ice analogues help explain the origins of complex organic molecules (COMs) and the potential for prebiotic chemistry throughout the cosmos. mdpi.comacs.orgresearchgate.net

Gas-Phase Reaction Kinetics Relevant to Atmospheric and Combustion Chemistry

This compound is a significant precursor molecule in the experimental study of gas-phase reaction kinetics, particularly for combustion chemistry. researchgate.netuniv-lille.fr Its thermal decomposition or UV photolysis serves as a clean and quantitative source of the cyanonitrene (NCN) radical, a key intermediate in the formation of prompt-NOx in combustion processes. researchgate.netuniv-lille.frresearchgate.net

The thermal decomposition of this compound (NCN₃) initially produces NCN in its first electronically excited singlet state (¹NCN), which is then rapidly converted to the triplet ground state (³NCN) through collision-induced intersystem crossing (CIISC). researchgate.netresearchgate.net This process makes NCN₃ an ideal source for kinetic studies of NCN radical reactions at high temperatures, often conducted in shock tubes. researchgate.netresearchgate.net

Detailed kinetic studies have been performed on the subsequent reactions of the NCN radical generated from this compound. The reaction of NCN with hydrogen atoms (H) has been investigated over a wide temperature range (962 K to 2425 K). rsc.org Similarly, the rate constant for the reaction of NCN with molecular oxygen (O₂) has been measured under combustion-relevant conditions. researchgate.net The data from these kinetic experiments are crucial for refining combustion models. univ-lille.frrsc.org

Table 1: Gas-Phase Reaction Kinetic Data for NCN Radical Reactions (NCN sourced from NCN₃)
ReactionTemperature Range (K)Rate Constant (k) / (cm³ mol⁻¹ s⁻¹)Source
NCN + H → Products962 - 2425k = 3.49 × 10¹⁴ exp(−33.3 kJ mol⁻¹/RT) + 1.07 × 10¹³ exp(+10.0 kJ mol⁻¹/RT) rsc.org
NCN + O₂ → Products1057 - 2475k = 4.1 × 10¹³ exp(−101 kJ mol⁻¹/RT) researchgate.net

While this compound itself is primarily studied in the context of combustion, the gas-phase kinetics of related nitrogen-containing species are relevant to atmospheric chemistry. For instance, theoretical studies on the atmospheric degradation of methanimine (B1209239) (CH₂=NH) and hydrogen isocyanide (HNC) initiated by hydroxyl (OH) radicals have been performed. researchgate.net These studies provide rate coefficients and degradation mechanisms that are essential for atmospheric models. researchgate.netcmascenter.org

Table 2: Calculated Atmospheric Reaction Kinetic Data for Related Species
ReactionConditionsRate Constant (k) / (cm³ molecule⁻¹ s⁻¹)Source
CH₂=NH + OH → Products1000 mbar, Room Temp.3.0 × 10⁻¹² researchgate.net
HNC + OH → Products1000 mbar, Room Temp.1.3 × 10⁻¹¹ researchgate.net

The photodissociation of this compound is another key gas-phase process. Studies at a wavelength of 193 nm have characterized the nascent state of the resulting CN fragments. tu-bs.de In other contexts, the dissociation of this compound has been explored as a route to synthesize carbon nitride (C₃N₄) thin films, where the NCN radical is proposed as a critical gas-phase intermediate for the film growth. acs.org

Degradation Mechanisms and Pathways of Azide Compounds in Environmental Contexts (Theoretical)

The environmental degradation of azide compounds, including this compound, can be understood through theoretical studies of their fundamental reaction mechanisms. Organic azides are known to be highly versatile, and their decomposition is often initiated by heat or light (photolysis). researchgate.netmdpi.com A primary degradation pathway involves the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. mdpi.comnih.gov

Theoretical studies on the photodissociation mechanism of this compound (N₃CN) using multi-reference state methods have been conducted to map the potential energy surfaces and understand the pathways leading to its decomposition. researchgate.net Upon irradiation, the azide can decompose into various fragments. For many organic azides, the generated nitrene can undergo several subsequent reactions depending on the molecular structure and environmental conditions: nih.gov

Insertion: The nitrene can insert into C-H bonds. nih.gov

Addition: It can add to double bonds, forming aziridine (B145994) rings. nih.gov

Abstraction: Radical abstraction can occur, followed by recombination. nih.gov

These pathways are critical in various applications, such as in photolithography, where bisazides are used as cross-linkers. nih.gov UV irradiation generates singlet nitrenes that covalently bond with polymer matrices, altering their solubility. nih.gov To a lesser extent, triplet nitrenes can be formed, which may lead to other products like primary amines through hydrogen abstraction. nih.gov

In addition to nitrene formation, azide compounds can undergo various rearrangement reactions which constitute degradation pathways. These include:

Curtius Rearrangement: This involves the thermal or photochemical rearrangement of an acyl azide to an isocyanate. Theoretical assessments of this reaction, for example in malonyl azide, provide insight into the molecular mechanism and solvent effects. researchgate.netdntb.gov.ua

Schmidt Rearrangement: A reaction where an azide reacts with a carbonyl compound, often catalyzed by an acid, to give an amine or amide after rearrangement. researchgate.net

Staudinger Reaction: The reaction of an azide with a phosphine (B1218219) or phosphite (B83602) to form an iminophosphorane. researchgate.net Subsequent hydrolysis of this intermediate yields a primary amine and the phosphine oxide, representing a reductive degradation pathway. researchgate.net

Theoretical studies, often employing density functional theory (DFT), are essential for elucidating the mechanisms of these complex reactions. researchgate.net For example, investigations into the decomposition of vinyl azides show they can lead to the formation of various N-heterocycles through nitrene and/or 2H-azirine intermediates. mdpi.com Similarly, studies on methyl azide decomposition in simulated interstellar ices by energetic electrons or UV photons reveal dissociation mechanisms relevant to extreme environmental contexts. acs.org

Future Research Directions and Unresolved Challenges

Development of Integrated Theoretical and Experimental Methodologies

A significant challenge in the study of cyanogen (B1215507) azide (B81097) lies in its high reactivity and explosive nature, which complicates experimental investigation. uni-kiel.de Future progress will heavily rely on the synergistic integration of theoretical and experimental methodologies. Quantum chemical calculations, for instance, have been employed to study the relative stabilities and properties of cyanogen azide and its ionic forms, providing insights into its explosive nature. researchgate.net These theoretical predictions can guide the design of experiments, helping to identify promising synthetic routes and predict the properties of resulting materials. researchgate.net

The development of more accurate theoretical models is crucial for predicting the behavior of highly reactive species like this compound. These models can help to understand reaction mechanisms and to design safer handling protocols. researchgate.net For example, theoretical studies can probe the potential energy surfaces of reactions involving this compound, identifying transition states and reaction intermediates that are difficult to observe experimentally.

Exploration of Novel Synthetic Paradigms for Highly Reactive Species

The synthesis of highly reactive species like this compound is inherently challenging. Traditional methods often involve hazardous reagents and conditions. cardiff.ac.uk A key area for future research is the exploration of novel synthetic paradigms that offer milder and more controlled reaction conditions.

One promising avenue is the use of flow chemistry. Continuous flow reactors can offer enhanced safety and control over reaction parameters such as temperature and pressure, which is particularly important when dealing with explosive compounds. This approach could enable the in situ generation and immediate use of this compound, minimizing the risks associated with its storage and handling.

Another area of interest is the development of new precursors and synthetic routes that avoid the use of highly toxic or unstable reagents. cardiff.ac.uk For example, research into alternative azide sources and cyanation agents could lead to safer and more efficient syntheses of this compound and related compounds. researchgate.netmdpi.commdpi.com

Advanced Spectroscopic Probes for Transient Species and Reaction Intermediates

The decomposition of this compound produces highly reactive transient species, such as the NCN radical. researchgate.netacs.org Understanding the formation and reactivity of these intermediates is crucial for controlling the subsequent chemical transformations. Advanced spectroscopic techniques are essential tools for probing these fleeting species.

Matrix isolation spectroscopy, for example, allows for the trapping and characterization of highly reactive molecules at low temperatures. annualreviews.org This technique has been instrumental in studying the photolysis of this compound and identifying the resulting radical species. researchgate.netacs.org Future research could leverage more advanced spectroscopic methods, such as time-resolved spectroscopy, to study the dynamics of these transient species in real-time. This would provide valuable data for validating and refining theoretical models of reaction mechanisms.

Shock tube studies coupled with sensitive laser absorption spectroscopy have also proven effective in directly measuring the rate constants of reactions involving the NCN radical at high temperatures. uni-kiel.deresearchgate.net Further development and application of such techniques will be critical for understanding the role of this compound and its fragments in combustion and propulsion systems.

Application of Machine Learning and AI in Predictive Azide Chemistry

The vast and complex chemical space of azide chemistry presents an opportunity for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can be trained on existing experimental and theoretical data to predict the properties and reactivity of new azide-containing compounds. acs.orgacs.org

For instance, ML models could be developed to predict the stability and sensitivity of energetic materials derived from this compound, aiding in the design of safer and more powerful compounds. eurekalert.org AI could also be used to predict the outcomes of reactions involving azides, helping to identify promising synthetic routes and optimize reaction conditions. acs.orgresearchgate.net By analyzing large datasets of chemical reactions, ML algorithms can identify patterns and relationships that may not be apparent to human researchers, thereby accelerating the discovery of new materials and reactions. researchgate.net

The integration of ML with quantum chemical calculations could provide a particularly powerful approach. acs.org ML models could be used to rapidly screen large numbers of potential compounds, and the most promising candidates could then be studied in more detail using high-level theoretical methods. This integrated approach could significantly reduce the time and computational cost required to design new energetic materials.

Addressing Fundamental Questions in Azide Bond Activation and Transformation

Despite decades of research, fundamental questions regarding the activation and transformation of the azide bond remain. The azide group is a versatile functional group that can undergo a variety of reactions, including cycloadditions, rearrangements, and decompositions. researchgate.netresearchgate.netresearchgate.net Understanding the factors that control the reactivity of the azide bond is crucial for designing new synthetic methods and materials.

Future research should focus on elucidating the detailed mechanisms of azide bond activation in different chemical environments. For example, the role of catalysts, solvents, and substituents in promoting or inhibiting specific reaction pathways needs to be systematically investigated. researchgate.netacs.org The study of this compound, with its unique electronic structure, can provide valuable insights into the fundamental principles of azide reactivity.

Furthermore, the exploration of novel transformations of the azide group could lead to the development of new synthetic methodologies. For example, the use of photochemistry or electrochemistry to activate the azide bond could open up new avenues for the synthesis of complex nitrogen-containing molecules. researchgate.netnih.gov

Q & A

Q. What are the established laboratory protocols for synthesizing cyanogen azide, and what solvent systems mitigate its risks?

this compound is synthesized by reacting primary amines with this compound, as demonstrated in the preparation of 1-substituted-5-aminotetrazoles. The reaction proceeds via an imidoyl azide intermediate, requiring strict dilution in solvents (e.g., dichloromethane) to reduce explosion risks. Safety protocols mandate handling in small quantities, using eye protection, and avoiding mechanical friction during synthesis .

Q. What analytical techniques are effective for characterizing this compound and its decomposition products?

Infrared (IR) spectroscopy (400–2400 cm⁻¹) and ultraviolet (UV) spectroscopy (2400–3300 Å) are critical for identifying intermediates like the NCN radical. Matrix isolation techniques trap reactive species, enabling spectral analysis of photolytic byproducts such as carbon monoxide (2140 cm⁻¹) .

Q. How should researchers design experiments to investigate this compound’s thermal stability safely?

Use differential scanning calorimetry (DSC) to monitor exothermic decomposition thresholds. Pair with thermogravimetric analysis (TGA) under inert atmospheres. Always conduct trials with sub-milligram quantities and employ blast shields .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

  • Working in a fume hood with explosion-proof equipment.
  • Storing diluted solutions to prevent concentration buildup.
  • Using leather gloves and face shields during synthesis.
  • Avoiding contact with oxidizing agents or heat sources .

Advanced Research Questions

Q. How can matrix isolation studies elucidate this compound’s photolytic decomposition pathways?

Matrix isolation in argon or nitrogen matrices at cryogenic temperatures stabilizes transient species like NCN radicals. Photolysis through Pyrex filters (λ > 300 nm) generates intermediates detectable via IR (423, 1475 cm⁻¹) and UV (3300 Å) spectra. Post-photolysis warm-up experiments reveal recombination products, validating reaction mechanisms .

Q. What computational methods predict this compound’s stability and reactivity under varying conditions?

Density functional theory (DFT) calculations assess bond dissociation energies (BDEs) and transition states. Molecular dynamics simulations model decomposition kinetics under thermal stress. Compare results with experimental DSC/TGA data to validate predictive accuracy .

Q. How should researchers address contradictions in this compound’s kinetic data across studies?

Apply statistical tests (e.g., t-tests, ANOVA) to evaluate variability in rate constants. Replicate experiments under standardized conditions (solvent, temperature, light source). Use error bars and confidence intervals to quantify uncertainty in datasets .

Q. What experimental strategies validate proposed intermediates in this compound reactions?

Isotopic labeling (e.g., ¹⁵N) tracks nitrogen migration during tetrazole formation. Cross-validate intermediates using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Compare spectral data with synthetic standards .

Q. How can interdisciplinary approaches enhance this compound research?

Integrate synthetic chemistry with computational modeling to design novel derivatives (e.g., nitrogen-rich heterocycles). Collaborate with material scientists to explore applications in energetic materials, ensuring alignment with ethical and safety guidelines .

What criteria ensure rigorous formulation of research questions for this compound studies?

Apply the FINER framework:

  • Feasible: Use small-scale trials to test methodology.
  • Novel: Explore understudied pathways (e.g., cerium-catalyzed reactions).
  • Relevant: Address gaps in stability or toxicity data.
    Avoid vague hypotheses; instead, frame questions around measurable outcomes (e.g., decomposition rates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.